

Application Notes and Protocols for CellTiter-Glo® Viability Assay with ABBV-467

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583265

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These application notes provide a detailed protocol for assessing the cytotoxic effects of **ABBV-467** on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This document is intended for researchers, scientists, and drug development professionals.

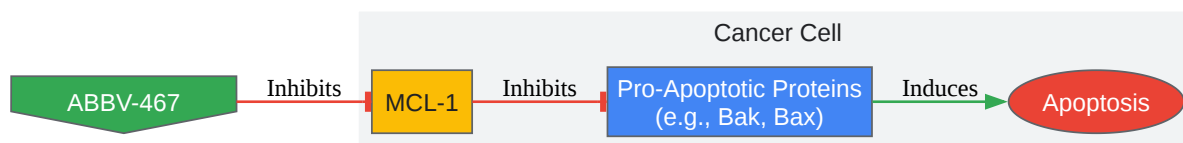
Introduction

ABBV-467 is a selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, which is a key regulator of apoptosis (programmed cell death).[1][2] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. In many cancers, MCL-1 is overexpressed, contributing to tumor cell survival and resistance to therapy.[1][3] **ABBV-467** binds to MCL-1, preventing it from inhibiting pro-apoptotic proteins, thereby promoting cancer cell death.[1][4]

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[5][6] The assay quantifies ATP, an indicator of metabolically active cells.[7][8] The amount of ATP is directly proportional to the number of viable cells. The assay involves a single reagent addition that lyses the cells and generates a luminescent signal produced by a proprietary, thermostable luciferase.[5][9] The long-lived luminescent signal allows for flexible plate reading.[7]

This protocol outlines the use of the CellTiter-Glo® assay to determine the in vitro efficacy of **ABBV-467** against various cancer cell lines.

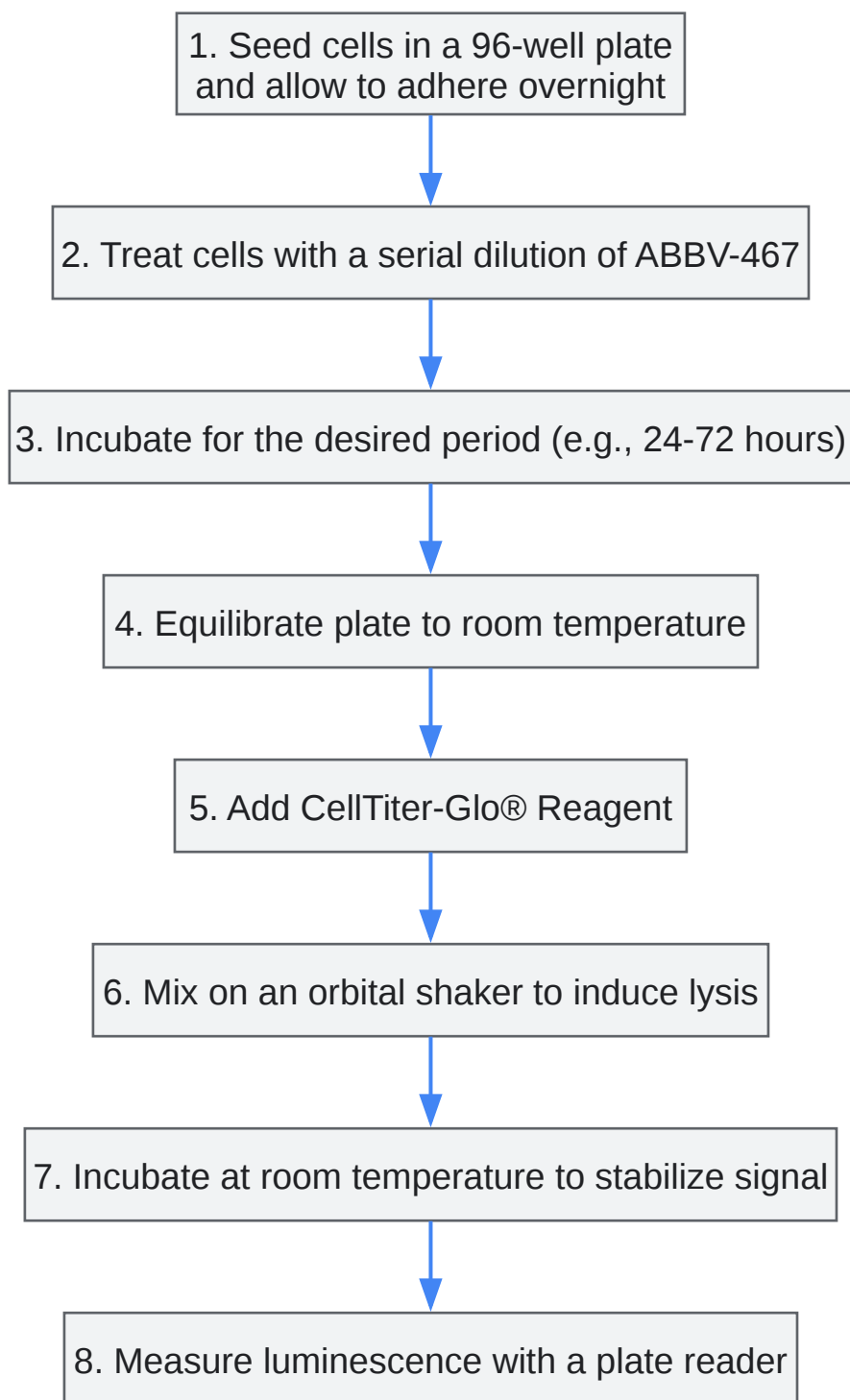
ABBV-467 Signaling Pathway



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Caption: Mechanism of action of **ABBV-467**.

Experimental Workflow



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Caption: Workflow for the CellTiter-Glo® Assay.

Data Presentation

The following table summarizes the cellular activity of **ABBV-467** in various cancer cell lines. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Cell Line	Cancer Type	EC50 (nM)
AMO-1	Multiple Myeloma	0.16
H929	Multiple Myeloma	0.47
MV4-11	Acute Myeloid Leukemia	3.91
DLD-1	Colorectal Adenocarcinoma	>10000

Data sourced from BioWorld.

[\[2\]](#)

Experimental Protocols

This protocol is adapted from the general Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and tailored for the evaluation of **ABBV-467**.[\[10\]](#)[\[11\]](#)

Materials

- Cancer cell lines of interest (e.g., AMO-1, H929, MV4-11)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- **ABBV-467** compound
- Dimethyl sulfoxide (DMSO) for compound dilution
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
- Multichannel pipette

- Orbital shaker
- Luminometer or CCD camera-based plate reader

Protocol

- Cell Seeding:
 - Harvest and count cells.
 - Dilute the cells in culture medium to the desired seeding density. The optimal cell number per well should be determined empirically for each cell line to ensure the luminescent signal is within the linear range of the assay.[\[10\]](#)
 - For a 96-well plate, seed 100 μ L of the cell suspension per well. For a 384-well plate, seed 25 μ L per well.[\[10\]](#)
 - Include control wells containing medium without cells for background luminescence measurement.[\[11\]](#)
 - Incubate the plate overnight in a humidified incubator at 37°C and 5% CO₂ to allow cells to adhere and resume normal growth.
- Compound Treatment:
 - Prepare a stock solution of **ABBV-467** in DMSO.
 - Perform serial dilutions of **ABBV-467** in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 μ M) to determine the EC₅₀ value.[\[4\]](#)[\[12\]](#)
 - Add the diluted compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
 - Incubate the plate for the desired treatment duration. A common incubation time for viability assays is 24 to 72 hours.[\[12\]](#)[\[13\]](#)

- CellTiter-Glo® Assay Procedure:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
[10]
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 μ L of reagent to 100 μ L of medium in a 96-well plate).[10]
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
- Data Acquisition:
 - Measure the luminescence using a plate reader. The integration time will depend on the instrument and the signal intensity.
 - Subtract the average background luminescence from all experimental wells.
 - Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

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